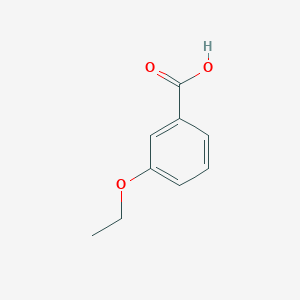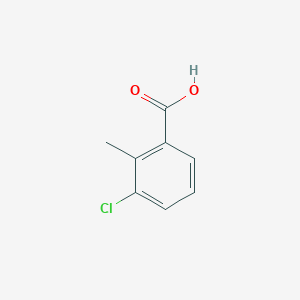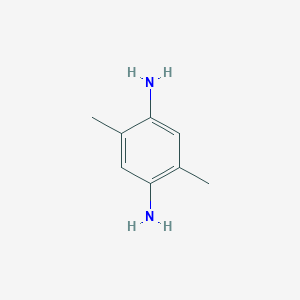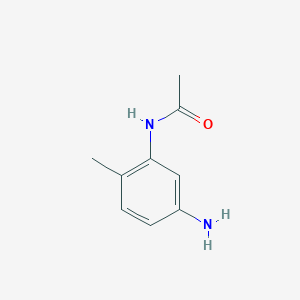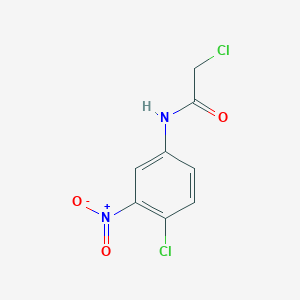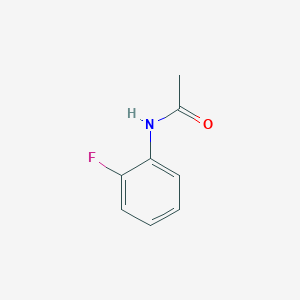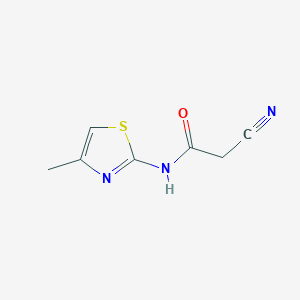
2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as CTAA, is a nitrogen-containing heterocyclic compound. It is widely used in scientific research due to its unique chemical properties. CTAA has a molecular formula of C8H8N4OS, and a molecular weight of 208.24 g/mol.
作用機序
The mechanism of action of 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide exerts its inhibitory activity against enzymes by binding to the active site of the enzyme. This prevents the substrate from binding to the enzyme, thus inhibiting its activity. In addition, 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may be attributed to its ability to inhibit tyrosinase. In addition, 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has also been shown to exhibit neuroprotective activity by inhibiting acetylcholinesterase.
実験室実験の利点と制限
One advantage of using 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its unique chemical properties, which make it a versatile building block for the synthesis of other biologically active compounds. Another advantage is its inhibitory activity against various enzymes, which makes it a potential therapeutic agent for various diseases. However, one limitation of using 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its low yield, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research of 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action against enzymes and cancer cells. Another direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. In addition, further research is needed to optimize the synthesis method of 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide to increase its yield and reduce its cost.
合成法
The synthesis of 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be achieved through a multistep reaction. The first step involves the reaction of 4-methyl-2-thiazolamine with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The second step involves the reaction of the intermediate with sodium cyanide to form 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The yield of 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide is typically around 50-60%.
科学的研究の応用
2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been extensively used in scientific research due to its unique chemical properties. It has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has also been shown to have anticancer activity against various cancer cell lines. In addition, 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been used as a building block for the synthesis of other biologically active compounds.
特性
CAS番号 |
31557-88-7 |
|---|---|
製品名 |
2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
分子式 |
C7H7N3OS |
分子量 |
181.22 g/mol |
IUPAC名 |
2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H7N3OS/c1-5-4-12-7(9-5)10-6(11)2-3-8/h4H,2H2,1H3,(H,9,10,11) |
InChIキー |
KOJQVNDKPYWDDC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)CC#N |
正規SMILES |
CC1=CSC(=N1)NC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




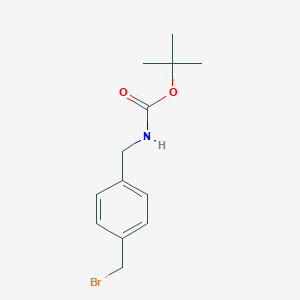

![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)

